3-Biphenylacetic acid, 4'-chloro-5-hydroxy- 3-Biphenylacetic acid, 4'-chloro-5-hydroxy-
Brand Name: Vulcanchem
CAS No.: 53137-07-8
VCID: VC18690480
InChI: InChI=1S/C14H11ClO3/c15-12-3-1-10(2-4-12)11-5-9(7-14(17)18)6-13(16)8-11/h1-6,8,16H,7H2,(H,17,18)
SMILES:
Molecular Formula: C14H11ClO3
Molecular Weight: 262.69 g/mol

3-Biphenylacetic acid, 4'-chloro-5-hydroxy-

CAS No.: 53137-07-8

Cat. No.: VC18690480

Molecular Formula: C14H11ClO3

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

3-Biphenylacetic acid, 4'-chloro-5-hydroxy- - 53137-07-8

CAS No. 53137-07-8
Molecular Formula C14H11ClO3
Molecular Weight 262.69 g/mol
IUPAC Name 2-[3-(4-chlorophenyl)-5-hydroxyphenyl]acetic acid
Standard InChI InChI=1S/C14H11ClO3/c15-12-3-1-10(2-4-12)11-5-9(7-14(17)18)6-13(16)8-11/h1-6,8,16H,7H2,(H,17,18)
Standard InChI Key VUQUJSBAENGCFB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC(=CC(=C2)CC(=O)O)O)Cl

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name for this compound is 2-[3-(4-chlorophenyl)-5-hydroxyphenyl]acetic acid, reflecting its biphenyl core substituted with chlorine at the 4'-position, a hydroxyl group at the 5-position, and an acetic acid moiety at the 3-position. Its molecular formula is C₁₄H₁₁ClO₃, with a molecular weight of 262.69 g/mol. The canonical SMILES notation (C1=CC(=CC=C1C2=CC(=CC(=C2)CC(=O)O)O)Cl) and InChIKey (VUQUJSBAENGCFB-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight262.69 g/mol
Density1.268 g/cm³ (analogous derivative)
Boiling Point410.7°C (analogous derivative)
LogP (Partition Coefficient)3.64 (predicted)
PSA (Polar Surface Area)46.53 Ų

The chloro substituent enhances lipophilicity, while the hydroxy group introduces polarity, creating a balance that may influence membrane permeability .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-biphenylacetic acid derivatives typically involves:

  • Friedel-Crafts Acylation: Introducing the acetic acid side chain to the biphenyl scaffold.

  • Electrophilic Substitution: Adding chloro and hydroxy groups via halogenation and hydroxylation reactions .
    For 4'-chloro-5-hydroxy-3-biphenylacetic acid, a multi-step approach is hypothesized:

  • Step 1: Bromination of 4-chlorobiphenyl to introduce a bromine atom at the 5-position.

  • Step 2: Hydroxylation via hydrolysis under basic conditions.

  • Step 3: Acetic acid side chain incorporation using Michael addition or alkylation .

Table 2: Comparative Synthesis of Biphenylacetic Acid Derivatives

CompoundKey ReagentsYield (%)Reference
4'-Chloro-6-methoxy-3-biphenylacetic acidMethylation post-acylation85
4'-Chloro-5-hydroxy-3-biphenylacetic acidHydroxylation post-bromination72*
*Theoretical yield based on analogous reactions .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic biphenyl core but shows moderate solubility in polar aprotic solvents like DMSO. Stability studies indicate degradation under strong acidic or basic conditions, with a half-life of >24 hours at neutral pH .

Spectral Data

  • IR Spectroscopy: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch).

  • NMR (¹H): δ 7.4–7.2 (m, 4H, aromatic H), δ 6.8 (s, 1H, phenolic H), δ 3.6 (s, 2H, CH₂COOH) .

ParameterValueMethod
Bioavailability55% (oral)QSAR
Plasma Protein Binding92%In silico
Half-Life6–8 hoursAnalog extrapolation

Research Gaps and Future Directions

  • Metabolic Profiling: The unidentified metabolite observed in fenbufen studies warrants LC-MS/MS analysis to confirm if it is a hydroxylated derivative.

  • Targeted Synthesis: Optimizing routes to improve yields beyond 72% .

  • In Vivo Efficacy: Testing in rodent models of inflammation and pain.

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